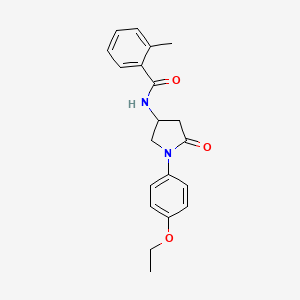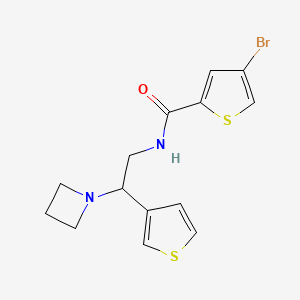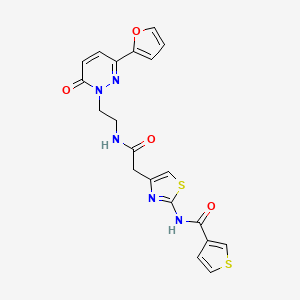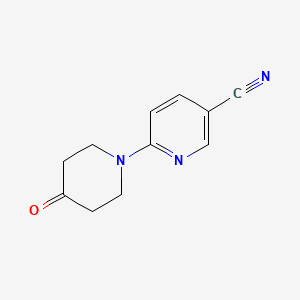![molecular formula C13H8F6N2O2 B2868355 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde CAS No. 158712-22-2](/img/structure/B2868355.png)
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s a part of many synthetic targets and is used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
Trifluoromethyl ketones are valuable synthetic targets. They are used as synthons in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the trifluoromethylation of carbon-centered radical intermediates .Chemical Reactions Analysis
Trifluoromethylation is a common reaction in the synthesis of many compounds. This process often involves the trifluoromethylation of carbon-centered radical intermediates .Scientific Research Applications
Antimicrobial and Antioxidant Applications
The synthesis of a series of compounds structurally related to 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde has been explored for potential antimicrobial and antioxidant activities. These compounds were synthesized via a Vilsmeier–Haack reaction approach and displayed a broad spectrum of antimicrobial activities along with moderate to good antioxidant activities. The antimicrobial efficacy was further supported by in silico molecular docking studies, indicating their potential as inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).
Synthetic and Characterization Efforts
Researchers have developed methodologies for synthesizing novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. The structural confirmation of these compounds was achieved through elemental analysis, NMR, and in some cases, X-ray crystallography, showcasing the versatility of the pyrazole carbaldehyde framework for the development of new molecules (Hu et al., 2010).
Fluorescence and Sensing Applications
A study focused on the synthesis of highly fluorescent dyes containing a conformationally restrained pyrazolylpyrene chromophore derived from the reaction of 1-phenyl-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde. These compounds exhibited bright fluorescence in solution and potential as sensors in strongly acidic environments due to their weak basic nature and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Antiproliferative Activity
Compounds based on the 1H-pyrazole-4-carbaldehyde framework have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. Notably, some of these compounds exhibited potent activity, highlighting the potential of pyrazole derivatives in the development of novel anticancer agents (Ashok et al., 2020).
Nonlinear Optical (NLO) Properties
Pyrazole-based derivatives synthesized from 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde have been investigated for their photophysical properties and nonlinear optical (NLO) potential. Through detailed DFT and TDDFT studies, these compounds demonstrated high first-order hyperpolarizability, indicating their promise for applications in optical and electronic materials (Lanke & Sekar, 2016).
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCVIYROIVOGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)
![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)
![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)


![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
![(1S,3R)-3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2868284.png)


![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B2868293.png)
![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)
![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)